N-(3-methylbutyl)-N'-[4-(pentyloxy)phenyl]ethanediamide
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Overview
Description
N-ISOPENTYL-N-[4-(PENTYLOXY)PHENYL]ETHANEDIAMIDE is an organic compound characterized by its unique structural features This compound contains an isopentyl group and a pentyloxyphenyl group attached to an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ISOPENTYL-N-[4-(PENTYLOXY)PHENYL]ETHANEDIAMIDE typically involves a multi-step process. One common method includes the reaction of isopentylamine with 4-(pentyloxy)benzoyl chloride under controlled conditions to form the intermediate product. This intermediate is then reacted with ethylenediamine to yield the final compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of N-ISOPENTYL-N-[4-(PENTYLOXY)PHENYL]ETHANEDIAMIDE may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-ISOPENTYL-N-[4-(PENTYLOXY)PHENYL]ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or ethers.
Scientific Research Applications
N-ISOPENTYL-N-[4-(PENTYLOXY)PHENYL]ETHANEDIAMIDE has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-ISOPENTYL-N-[4-(PENTYLOXY)PHENYL]ETHANEDIAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the activity of the target molecule. This interaction can modulate biochemical pathways, leading to desired therapeutic or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- N-CYCLOPROPYL-N-[4-(PENTYLOXY)PHENYL]ETHANEDIAMIDE
- N-ISOPROPYL-N-[4-(PENTYLOXY)PHENYL]ETHANEDIAMIDE
- N-ISOBUTYL-N-[4-(PENTYLOXY)PHENYL]ETHANEDIAMIDE
Uniqueness
N-ISOPENTYL-N-[4-(PENTYLOXY)PHENYL]ETHANEDIAMIDE is unique due to its specific isopentyl and pentyloxyphenyl groups, which confer distinct chemical properties and reactivity. These structural features differentiate it from similar compounds and may enhance its suitability for particular applications in research and industry.
Properties
Molecular Formula |
C18H28N2O3 |
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Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-(3-methylbutyl)-N'-(4-pentoxyphenyl)oxamide |
InChI |
InChI=1S/C18H28N2O3/c1-4-5-6-13-23-16-9-7-15(8-10-16)20-18(22)17(21)19-12-11-14(2)3/h7-10,14H,4-6,11-13H2,1-3H3,(H,19,21)(H,20,22) |
InChI Key |
XSXUVAREXRYUCV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)NC(=O)C(=O)NCCC(C)C |
Origin of Product |
United States |
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